4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride
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Overview
Description
4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromophenyl group, a fluoroquinoline core, and a carbonitrile group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluoroquinoline Core: The fluoroquinoline core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a fluorinated precursor under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a brominated aniline derivative and a suitable base.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction, which involves the use of a cyanating agent such as copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and proteins, thereby disrupting key biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride
- 4-((4-Methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride
- 4-((4-Nitrophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride
Uniqueness
4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups allows for unique interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-bromoanilino)-6-fluoroquinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFN3.ClH/c17-11-1-4-13(5-2-11)21-16-10(8-19)9-20-15-6-3-12(18)7-14(15)16;/h1-7,9H,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEZSKRYNNWFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2C#N)F)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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